2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0811349
InChI: InChI=1S/C21H21N3O5S2/c1-3-12-24-20(26)18(14-19(25)22-15-8-7-9-16(13-15)29-2)30-21(24)23-31(27,28)17-10-5-4-6-11-17/h3-11,13,18H,1,12,14H2,2H3,(H,22,25)
SMILES: COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C
Molecular Formula: C21H21N3O5S2
Molecular Weight: 459.5 g/mol

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC0811349

Molecular Formula: C21H21N3O5S2

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide -

Specification

Molecular Formula C21H21N3O5S2
Molecular Weight 459.5 g/mol
IUPAC Name 2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H21N3O5S2/c1-3-12-24-20(26)18(14-19(25)22-15-8-7-9-16(13-15)29-2)30-21(24)23-31(27,28)17-10-5-4-6-11-17/h3-11,13,18H,1,12,14H2,2H3,(H,22,25)
Standard InChI Key KXJNVASTHYNKNF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator